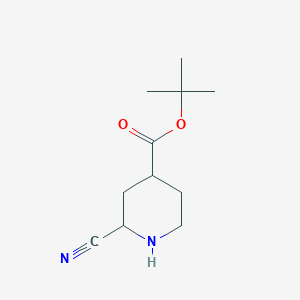

Tert-butyl 2-cyanopiperidine-4-carboxylate

Description

Nomenclature and Structural Considerations in Cyanopiperidine Carboxylates

The precise arrangement of substituents on the piperidine (B6355638) ring is critical to the chemical identity and reactivity of cyanopiperidine carboxylate derivatives. Understanding the nomenclature and the interplay between isomeric forms is fundamental to their application in chemical synthesis.

Distinction and Interrelation of Isomeric Forms (e.g., 2-cyano- vs. 4-cyano- piperidine-1-carboxylates)

The constitutional isomers of tert-butyl cyanopiperidine carboxylate are distinguished by the position of the cyano group on the piperidine ring. The focus of this article, tert-butyl 2-cyanopiperidine-4-carboxylate , features a cyano group at the 2-position and a tert-butyl carboxylate at the 4-position. It is important to differentiate this from its more commonly cited isomers, such as tert-butyl 4-cyanopiperidine-1-carboxylate and tert-butyl 2-cyanopiperidine-1-carboxylate . nih.govsigmaaldrich.com In the case of the 1-carboxylates, the tert-butoxycarbonyl (Boc) group is attached to the nitrogen atom of the piperidine ring, which directly influences the reactivity of the amine. nih.govsigmaaldrich.com

The position of the cyano group significantly impacts the molecule's chemical properties and synthetic utility. For instance, a 2-cyano group is adjacent to the ring nitrogen, which can influence its electronic properties and steric accessibility. In contrast, a 4-cyano group is more remote from the nitrogen, leading to different reactivity patterns. nih.govrsc.org The interrelation between these isomers often arises in synthetic pathways where the strategic introduction of the cyano and carboxylate groups is a key consideration. The choice of a specific isomer is dictated by the desired final product and the synthetic route employed.

| Property | tert-Butyl 2-cyanopiperidine-1-carboxylate sigmaaldrich.com | tert-Butyl 4-cyanopiperidine-1-carboxylate nih.gov |

| IUPAC Name | tert-butyl 2-cyano-1-piperidinecarboxylate | tert-butyl 4-cyanopiperidine-1-carboxylate |

| CAS Number | 153749-89-4 | 91419-52-2 |

| Molecular Weight | 210.28 | 210.27 |

| Molecular Formula | C11H18N2O2 | C11H18N2O2 |

| Synonyms | 1-N-Boc-2-cyanopiperidine | 1-Boc-4-cyanopiperidine, N-Boc-4-cyanopiperidine |

Significance of the tert-Butyl Carboxylate Protecting Group in Piperidine Chemistry

The tert-butyl carboxylate (Boc) group is a widely used protecting group for the nitrogen atom in piperidine chemistry. wikipedia.org Its primary function is to temporarily block the reactivity of the secondary amine, allowing for selective chemical modifications at other positions on the piperidine ring. wikipedia.org The Boc group is favored for several reasons:

Stability: It is stable to a wide range of reaction conditions, including many nucleophilic and basic reagents. wikipedia.org

Ease of Introduction: It can be readily introduced by reacting the piperidine with di-tert-butyl dicarbonate (B1257347) (Boc-anhydride). orgsyn.org

Facile Cleavage: The Boc group can be removed under mild acidic conditions, such as with trifluoroacetic acid, which typically does not affect other functional groups in the molecule. wikipedia.orgorganic-chemistry.org

This ability to protect and deprotect the piperidine nitrogen is crucial in multi-step syntheses, ensuring that the desired chemical transformations occur with high chemoselectivity. wikipedia.org For instance, in the synthesis of complex piperidine-containing molecules, the Boc group prevents the nitrogen from participating in unwanted side reactions, thereby simplifying the purification of the final product. orgsyn.org

Historical Context and Evolution of Academic Research on Cyanopiperidine Scaffolds

Research into piperidine and its derivatives has a long history, driven by their prevalence in natural alkaloids and their broad pharmacological applications. ajchem-a.comsemanticscholar.org The introduction of the cyano group to the piperidine scaffold provided a versatile chemical handle for further functionalization, expanding the synthetic possibilities. Early research often focused on fundamental reactions and the synthesis of simple substituted piperidines.

The development of protecting group chemistry, particularly the popularization of the Boc group, marked a significant evolution in the field. This allowed for more complex and controlled syntheses of highly substituted piperidines. The ability to selectively manipulate different positions of the piperidine ring opened up new avenues for the creation of diverse molecular libraries for drug discovery. wikipedia.org

In recent years, the focus has shifted towards the development of stereoselective synthetic methods to control the three-dimensional arrangement of substituents on the piperidine ring. This is particularly important for medicinal chemistry applications, as the biological activity of a molecule is often dependent on its specific stereoisomer.

Current Landscape and Emerging Themes in Piperidine-Based Compound Synthesis

The synthesis of piperidine-based compounds remains an active area of research, with several emerging themes shaping the current landscape.

One major trend is the development of novel catalytic methods for the efficient and selective synthesis of substituted piperidines. This includes the use of transition metal catalysts, such as those based on gold, palladium, and rhodium, to facilitate complex cyclization and functionalization reactions. ajchem-a.comnih.gov These methods often allow for the construction of the piperidine ring with high levels of stereocontrol. mdma.ch

Another key area of focus is the development of more sustainable and environmentally friendly synthetic routes. This includes the use of greener solvents, catalysts, and reaction conditions to minimize waste and energy consumption. One-pot reactions and domino reaction sequences, where multiple transformations occur in a single step, are also gaining prominence as they offer increased efficiency and reduced environmental impact. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-cyanopiperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2/c1-11(2,3)15-10(14)8-4-5-13-9(6-8)7-12/h8-9,13H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJOOKFRIALMVBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCNC(C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Tert Butyl Cyanopiperidine Carboxylate Derivatives

Strategies for the Construction and Functionalization of the Piperidine (B6355638) Core

The construction of the piperidine skeleton is the foundational step in the synthesis of tert-butyl 2-cyanopiperidine-4-carboxylate. A variety of methods have been developed for the synthesis of disubstituted piperidines, often involving cyclization reactions. One powerful approach is the use of radical cyclizations. For instance, the cyclization of 7-substituted-6-aza-8-bromooct-2-enoates has been shown to produce 2,4-disubstituted piperidines. The diastereoselectivity of this reaction is highly dependent on the radical initiator and reaction conditions, with tributyltin hydride typically affording trans-piperidines with moderate diastereomeric ratios, while tris(trimethylsilyl)silane (B43935) can significantly enhance the selectivity for the trans isomer. acs.org

Another elegant strategy involves the catalytic asymmetric [4+2] annulation of imines with allenes, which can furnish highly functionalized piperidine derivatives with excellent stereoselectivity. nih.gov This method, catalyzed by chiral phosphines, allows for the construction of the piperidine ring with concomitant control of stereocenters. Furthermore, rhodium(I)-catalyzed [2+2+2] cycloadditions have been developed for the asymmetric synthesis of polysubstituted piperidines. nih.gov These methods provide access to complex piperidine scaffolds from simple, achiral precursors.

Functionalization of a pre-existing piperidine ring is also a viable strategy. For example, rhodium-catalyzed C-H functionalization can be used to introduce substituents at specific positions of the piperidine ring. The site-selectivity (C2, C3, or C4) of this functionalization can be controlled by the choice of catalyst and the nature of the protecting group on the piperidine nitrogen. nih.gov For the synthesis of a 2,4-disubstituted piperidine, a stepwise functionalization approach could be envisioned, first at the 2-position and subsequently at the 4-position.

Introduction of the Cyano Functionality

The introduction of the cyano group is a critical step in the synthesis of the target molecule. This can be achieved through various methods, including cyanation of precursors or by dehydration of amides or oximes.

Cyanation Reactions from Various Precursors (e.g., alkyl halides, aldehydes, carboxylic acids)

The cyanation of an appropriate precursor, such as an alkyl halide at the 2-position of the piperidine ring, is a direct method for introducing the nitrile functionality. However, the synthesis of such a precursor can be challenging. A more common approach involves the conversion of a carbonyl group. For instance, the synthesis of a closely related compound, tert-butyl 2-cyanopiperidine-1-carboxylate, has been achieved from the corresponding 2-carbamoylpiperidine. chemicalbook.com

Alternatively, a Strecker-type reaction on a suitable imine or iminium ion precursor could be employed. This would involve the addition of a cyanide source, such as trimethylsilyl (B98337) cyanide, to an endocyclic imine generated in situ.

Dehydration of Amides or Oximes to Nitriles

The dehydration of a primary amide at the 2-position of the piperidine ring is a reliable method for the formation of the cyano group. A common and effective method for this transformation involves the use of a Vilsmeier-type reagent generated from oxalyl chloride and a catalytic amount of dimethylformamide (DMF), followed by treatment with pyridine. This procedure has been successfully applied to the synthesis of tert-butyl 2-cyanopiperidine-1-carboxylate from 2-carbamoyl-piperidine-1-carboxylic acid tert-butyl ester, affording the product in high yield. chemicalbook.com

| Precursor | Reagents | Solvent | Yield | Reference |

| 2-Carbamoyl-piperidine-1-carboxylic acid tert-butyl ester | Oxalyl chloride, DMF, Pyridine | Acetonitrile | 97% | chemicalbook.com |

| Isonipecotamide | Phosphorus oxychloride | - | - | google.com |

| Isonipecotamide | Trifluoroacetic anhydride | - | - | google.com |

Incorporation of the tert-Butyl Carboxylate Protecting Group

The protection of the piperidine nitrogen is essential to modulate its reactivity and to prevent side reactions during subsequent synthetic steps. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.

N-Protection Strategies Utilizing Di-tert-butyl Dicarbonate (B1257347)

The most common method for the introduction of the Boc group is the reaction of the amine with di-tert-butyl dicarbonate (Boc-anhydride). This reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or sodium bicarbonate, in a suitable solvent like dichloromethane (B109758) or a biphasic system. For instance, the synthesis of 1-tert-butyloxycarbonyl-4-cyanopiperidine involves the reaction of 4-cyanopiperidine (B19701) with di-tert-butyl dicarbonate in dichloromethane. prepchem.com The reaction proceeds smoothly to give the N-Boc protected product in good yield.

| Substrate | Reagents | Solvent | Yield | Reference |

| 4-Cyanopiperidine | Di-tert-butyl dicarbonate | Dichloromethane | High | prepchem.com |

| Piperidine | Di-tert-butyl dicarbonate, Triethylamine | Dichloromethane | Quantitative | |

| 3,4-Dichloroaniline | Di-tert-butyl dicarbonate | - | - | researchgate.net |

Stereoselective Synthetic Approaches to Chiral Cyanopiperidine Carboxylates

The control of stereochemistry is a critical aspect of modern pharmaceutical synthesis. For this compound, which has two stereocenters at the C2 and C4 positions, a stereoselective synthesis is highly desirable to obtain a single enantiomer or diastereomer.

Several strategies can be employed to achieve stereocontrol. One approach is to start from a chiral precursor. For example, enantiopure amino acids can be used as starting materials to construct the piperidine ring with a defined stereocenter. researchgate.net

Catalytic asymmetric reactions represent another powerful tool for establishing stereocenters. As mentioned earlier, catalytic asymmetric [4+2] annulations and [2+2+2] cycloadditions can be used to construct the piperidine ring with high enantioselectivity. nih.govnih.gov Additionally, the stereoselective functionalization of a pre-existing piperidine ring can be achieved. For example, rhodium-catalyzed asymmetric C-H functionalization can introduce substituents at the C2 position with good to excellent diastereoselectivity and enantioselectivity, depending on the chiral ligand and catalyst used. nih.gov

Radical cyclizations can also be rendered stereoselective. The use of chiral auxiliaries on the nitrogen or the ester group can influence the facial selectivity of the cyclization. Moreover, as noted in section 2.1, the choice of reagent can dramatically impact the diastereomeric ratio of the product. acs.org

A summary of stereoselective approaches to substituted piperidines is presented in the table below:

| Method | Key Features | Stereocontrol | Reference |

| Radical Cyclization | Formation of 2,4-disubstituted piperidines | Diastereoselective (trans favored) | acs.org |

| Catalytic Asymmetric [4+2] Annulation | Imines and allenes as starting materials | Enantioselective | nih.gov |

| Catalytic Asymmetric [2+2+2] Cycloaddition | Alkenylisocyanates and alkynes as starting materials | Enantioselective | nih.gov |

| Rhodium-Catalyzed C-H Functionalization | Site-selective functionalization of piperidine | Diastereo- and Enantioselective | nih.gov |

| Synthesis from Chiral Amino Acids | Utilizes the inherent chirality of the starting material | Enantiospecific | researchgate.net |

Enantioselective Synthesis Techniques

Achieving enantioselectivity in the synthesis of 2,4-disubstituted piperidines like this compound is a considerable challenge that has been addressed through various catalytic approaches. These methods are essential for producing single enantiomers, which often exhibit distinct biological activities.

One prominent strategy involves the use of chiral catalysts to control the stereochemical outcome of the reaction. For instance, the enantioselective cyanidation of amines has been accomplished using a chiral copper(II) catalyst. The resulting aminonitriles can then undergo cyclization to form chiral piperidines. nih.gov This approach is particularly relevant to the synthesis of the target molecule due to the presence of the cyano group at the C2 position.

Another powerful technique is the asymmetric Cu-catalyzed cyclizative aminoboration, which has been successfully applied to the synthesis of chiral 2,3-cis-disubstituted piperidines. nih.gov This method employs a chiral ligand, such as (S,S)-Ph-BPE, to induce high enantioselectivity. While this specific example focuses on 2,3-disubstitution, the underlying principles of using a chiral metal-ligand complex to control the formation of the piperidine ring can be adapted for 2,4-disubstituted systems.

Organocatalysis also presents a valuable avenue for the enantioselective synthesis of chiral piperidines. Chiral organocatalysts, such as those derived from proline or cinchona alkaloids, can be used to catalyze reactions that form the piperidine ring with high stereocontrol. nih.gov These catalysts operate through various activation modes, including enamine and iminium ion formation, to facilitate asymmetric bond formation. beilstein-journals.org

A modular strategy for synthesizing trisubstituted chiral piperidines has also been developed, which relies on a chiral pool approach starting from choro-homoserine. This method allows for the large-scale production of an orthogonally protected piperidine intermediate as a single enantio- and diastereomer. nih.gov Subsequent functionalization can then be carried out to introduce the desired substituents.

The following table summarizes some of the enantioselective techniques applicable to the synthesis of chiral piperidine derivatives.

| Technique | Catalyst/Reagent | Key Features | Reference(s) |

| Enantioselective Cyanidation | Chiral Copper(II) catalyst | Direct introduction of the cyano group with stereocontrol. | nih.gov |

| Asymmetric Cyclizative Aminoboration | Cu/(S,S)-Ph-BPE | Formation of cis-disubstituted piperidines with high enantioselectivity. | nih.gov |

| Organocatalysis | Proline derivatives, Cinchona alkaloids | Metal-free catalysis with various activation modes. | nih.govbeilstein-journals.org |

| Chiral Pool Synthesis | Choro-homoserine | Scalable synthesis of a single enantiomer intermediate. | nih.gov |

Control of Stereochemistry at Chiral Centers of the Piperidine Ring

The control of stereochemistry at multiple chiral centers is a critical aspect of synthesizing complex molecules like this compound, which has stereocenters at the C2 and C4 positions. The relative and absolute configuration of these substituents significantly influences the molecule's properties.

A key strategy for achieving diastereoselectivity is through stereoselective conjugate addition reactions. For example, the conjugate addition of an organocuprate to a phenylglycinol-derived unsaturated lactam has been shown to produce cis-2,4-disubstituted piperidines with high stereocontrol. nih.gov This method leverages the chiral auxiliary to direct the incoming nucleophile to a specific face of the molecule.

Another approach involves the reduction of chiral 2-piperidinones. These intermediates can be synthesized from acyclic precursors, and subsequent reduction with reagents like lithium aluminum hydride can provide enantiomerically pure trans-3,4-disubstituted piperidines. capes.gov.br While this example yields a different substitution pattern, the principle of using a chiral precursor to control the stereochemistry of the final piperidine ring is broadly applicable.

The diastereoselective synthesis of highly functionalized piperidines can also be achieved through multi-component reactions. A five-component condensation of methyl acetoacetate, an aldehyde, and an aniline (B41778) in the presence of InCl3 has been reported to yield highly substituted piperidines with good diastereoselectivity. whiterose.ac.uk The relative stereochemistry of the products can often be controlled by the reaction conditions and the nature of the starting materials.

Furthermore, the synthesis of new chiral zwitterionic bicyclic lactams from acyclic β-enaminoesters derived from (R)-(−)-2-phenylglycinol has been described. These intermediates can be converted into cis-4-hydroxy-2-methyl piperidine and its corresponding pipecolic acid derivative with high diastereoselectivity. nih.gov This methodology demonstrates the utility of chiral building blocks in controlling the stereochemistry of the final piperidine ring.

The following table outlines some methods for controlling stereochemistry in the synthesis of disubstituted piperidines.

| Method | Key Intermediate/Reaction | Stereochemical Outcome | Reference(s) |

| Conjugate Addition | Phenylglycinol-derived unsaturated lactam | cis-2,4-disubstituted piperidines | nih.gov |

| Reduction of Chiral Lactams | Chiral 4-aryl-2-piperidinone | trans-3,4-disubstituted piperidines | capes.gov.br |

| Multi-component Condensation | In situ formation of enamine and imine | Highly substituted piperidines with diastereocontrol | whiterose.ac.uk |

| Chiral Zwitterionic Bicyclic Lactams | β-enaminoesters from (R)-(−)-2-phenylglycinol | cis-4-hydroxy-2-methyl piperidine derivatives | nih.gov |

One-Pot Synthetic Protocols and Reaction Optimization

One-pot synthetic protocols offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple reaction steps into a single procedure without the isolation of intermediates. For the synthesis of highly functionalized piperidines, several one-pot, multi-component reactions have been developed.

A notable example is the five-component condensation reaction for the synthesis of highly substituted piperidines. This reaction typically involves the combination of a β-ketoester, two equivalents of an aldehyde, and two equivalents of an aniline in the presence of a catalyst such as InCl3. whiterose.ac.uk In many cases, the piperidine product precipitates from the reaction mixture, simplifying its isolation. The optimization of such reactions often involves screening different catalysts, solvents, and reaction temperatures to maximize the yield and diastereoselectivity.

Another approach utilizes TMSI as a catalyst in methanol (B129727) at room temperature for the one-pot domino reaction of β-ketoesters, aromatic aldehydes, and aromatic amines. This method provides moderate to good yields of the desired substituted piperidines. researchgate.net The use of a mild catalyst and ambient temperature makes this protocol attractive for academic settings.

Furthermore, a one-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine (B1678402)/piperidine carboxylates has been developed using click chemistry. This method boasts significantly reduced reaction times (around 5 minutes) and high yields (approximately 95-98%). nih.gov While this example leads to a triazole-substituted piperidine, the underlying principle of using a highly efficient and rapid one-pot reaction is a key consideration for the synthesis of other functionalized piperidines.

The optimization of these one-pot reactions is crucial for achieving the desired outcomes. Key parameters that are often varied include the choice of catalyst, the solvent system, the reaction temperature, and the stoichiometry of the reactants. For instance, in the synthesis of densely functionalized piperidines, various catalysts such as p-sulfonic acid calix[n]arenes have been explored to improve yields and facilitate catalyst recycling. researchgate.net

The following table provides examples of one-pot synthetic protocols for functionalized piperidines.

| Reaction Type | Catalyst/Reagents | Key Features | Reference(s) |

| Five-component Condensation | InCl3, Aldehydes, Anilines, β-ketoester | Pot, atom, and step economic; product precipitates. | whiterose.ac.uk |

| Domino Reaction | TMSI, Aldehydes, Anilines, β-ketoester | Mild conditions (room temperature); moderate to good yields. | researchgate.net |

| Click Chemistry | Copper-catalyzed azide-alkyne cycloaddition | Rapid reaction times; high yields. | nih.gov |

| Calixarene-catalyzed Condensation | p-Sulfonic acid calix[n]arenes | Reusable catalyst; environmentally benign procedure. | researchgate.net |

Considerations for Scalable Academic Synthesis

The transition from a small-scale laboratory synthesis to a larger, more practical scale in an academic setting presents several challenges that must be addressed. These include the cost and availability of starting materials, the safety of the procedures, the efficiency of the reactions, and the ease of purification.

For the synthesis of complex chiral molecules like this compound, the scalability of the chosen synthetic route is a critical factor. A modular strategy for the synthesis of trisubstituted chiral piperidines has been reported to be scalable to over 50 grams. nih.gov This approach relies on a robust and reproducible sequence of reactions that can be performed on a larger scale without significant loss of yield or stereoselectivity.

The choice of catalyst is also a crucial consideration for scalability. While some catalysts may be highly effective on a small scale, their cost or instability may preclude their use in larger-scale preparations. For example, in the synthesis of 2,6-trans-piperidines, the use of cesium carbonate as a base gave good results but was difficult to scale up due to its poor solubility. nih.gov

Purification of the final product and intermediates is another significant challenge in scalable synthesis. Chromatographic purification, which is often used in small-scale laboratory work, can be impractical and costly on a larger scale. Therefore, developing synthetic routes that yield products that can be purified by crystallization or distillation is highly advantageous. In some one-pot syntheses of piperidines, the product conveniently precipitates from the reaction mixture, allowing for easy isolation by filtration. whiterose.ac.uk

Safety is of paramount importance in any chemical synthesis, and the risks associated with a particular procedure can be magnified on a larger scale. The use of hazardous reagents, high pressures, or high temperatures should be minimized or replaced with safer alternatives whenever possible.

Chemical Reactivity and Transformation Mechanisms of Tert Butyl Cyanopiperidine Carboxylate Derivatives

Reactivity of the Cyano Group

The carbon-nitrogen triple bond of the cyano group is a key site for transformations, including reduction to amines, oxidation to amides or carboxylic acids, and nucleophilic additions.

Reduction Reactions to Primary Amines

The conversion of the nitrile functionality into a primary amine is a fundamental transformation that significantly increases the molecular complexity and introduces a new reactive site. This reduction can be accomplished through several established methods, primarily catalytic hydrogenation and chemical reduction with hydride reagents. chemguide.co.ukwikipedia.org

Catalytic hydrogenation is an effective and often economical method for nitrile reduction. wikipedia.org This process typically involves reacting the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. chemguide.co.ukstudymind.co.uk Common catalysts include Raney nickel, platinum dioxide, and palladium on carbon (Pd/C). wikipedia.orgcommonorganicchemistry.com The selection of the catalyst and reaction conditions (temperature, pressure, solvent) is crucial to maximize the yield of the primary amine and minimize the formation of secondary and tertiary amine byproducts, which can arise from the reaction of the intermediate imine with the amine product. wikipedia.orgcommonorganicchemistry.com

Chemical reduction offers an alternative route using strong reducing agents like lithium aluminum hydride (LiAlH₄). chemguide.co.ukstudymind.co.uk The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup to yield the primary amine. chemguide.co.uk While highly effective, LiAlH₄ is a potent reagent that may also reduce the tert-butyl ester group, requiring careful control of the reaction conditions. Milder reducing agents, such as borane (B79455) complexes (e.g., borane-tetrahydrofuran (B86392) (BH₃-THF) or borane-dimethyl sulfide (B99878) (BH₃-SMe₂)), can also be employed. commonorganicchemistry.com For instance, a variety of nitriles can be reduced effectively using borane-ammonia in the presence of a titanium tetrachloride catalyst. nih.gov

Table 1: Selected Reagents for Nitrile to Primary Amine Reduction

| Reagent/Catalyst | Typical Conditions | Notes |

|---|---|---|

| H₂ / Raney Nickel | High temperature and pressure | Can lead to secondary/tertiary amine byproducts. wikipedia.orgcommonorganicchemistry.com |

| H₂ / Pd/C | High pressure, often with NH₃ or NH₄OH | Addition of ammonia (B1221849) helps suppress byproduct formation. commonorganicchemistry.com |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether (e.g., THF), followed by acid workup | Powerful reducing agent; may affect other functional groups. chemguide.co.uk |

| Borane-Tetrahydrofuran (BH₃-THF) | THF, heat | A more stable alternative to diborane. commonorganicchemistry.com |

Oxidation Reactions Yielding Amides or Carboxylic Acids

The cyano group can be hydrolyzed to form either an amide or a carboxylic acid. This transformation proceeds in two stages, with the amide being the intermediate. chemistrysteps.comchemguide.co.uk The final product is determined by the reaction conditions, particularly the strength of the acid or base and the temperature. chemistrysteps.com

Controlled partial hydrolysis to yield the corresponding amide can be challenging because the amide is often more susceptible to hydrolysis than the starting nitrile under harsh conditions. chemistrysteps.com However, selective hydration of the nitrile is achievable. Using milder conditions, such as concentrated sulfuric acid in trifluoroacetic acid (TFA) or acetic acid, can facilitate the formation of the amide. chemistrysteps.com Another reported method involves using tetrabutylammonium (B224687) hydroxide (B78521) (TBAH) as a catalyst, which can selectively hydrate (B1144303) a variety of nitriles to their corresponding amides. researchgate.net

Complete hydrolysis to the carboxylic acid is more straightforward and is typically achieved by heating the nitrile under reflux with either an aqueous acid (e.g., hydrochloric acid) or a base (e.g., sodium hydroxide). chemguide.co.uk Acidic hydrolysis directly produces the free carboxylic acid and an ammonium (B1175870) salt. chemguide.co.uk In contrast, alkaline hydrolysis initially yields the salt of the carboxylic acid (e.g., a sodium carboxylate), along with ammonia gas. chemguide.co.uk A subsequent acidification step is required to obtain the free carboxylic acid. chemguide.co.uk When applying these methods to tert-butyl 2-cyanopiperidine-4-carboxylate, the stability of the Boc protecting group and the tert-butyl ester must be considered, as both are labile under strong acidic conditions. wikipedia.orgresearchgate.net

Table 2: Conditions for Hydrolysis of Nitriles

| Product | Reagents | Conditions | Notes |

|---|---|---|---|

| Amide | Tetrabutylammonium Hydroxide (TBAH) | Aqueous media, heat | Chemoselective hydration of the nitrile. researchgate.net |

| Amide | TFA or AcOH−H₂SO₄ | Milder temperatures | Indirect hydration via an intermediate. chemistrysteps.com |

| Carboxylic Acid | Dilute HCl or H₂SO₄ | Heat under reflux | Yields free carboxylic acid directly. chemguide.co.uk |

Nucleophilic Additions and Related Organometallic Transformations

The electrophilic carbon atom of the nitrile group is susceptible to attack by nucleophiles, most notably organometallic reagents such as Grignard (R-MgX) and organolithium (R-Li) reagents. masterorganicchemistry.comleah4sci.com This reaction provides a powerful method for carbon-carbon bond formation, leading to the synthesis of ketones after a hydrolysis step.

The reaction mechanism involves the nucleophilic addition of the organometallic reagent to the cyano carbon, breaking the pi bond and forming a metalated imine intermediate. masterorganicchemistry.com This intermediate is stable under the anhydrous reaction conditions. Subsequent workup with aqueous acid hydrolyzes the imine, liberating the corresponding ketone and ammonia. masterorganicchemistry.comleah4sci.com A key advantage of this reaction is that the Grignard reagent adds only once to the nitrile, unlike its double addition to esters. masterorganicchemistry.com

The choice of the Grignard reagent allows for the introduction of a wide variety of alkyl, aryl, or vinyl groups. For example, reacting this compound with a Grignard reagent like methylmagnesium bromide would, after hydrolysis, yield the corresponding 2-acetylpiperidine derivative. The efficiency of the reaction can sometimes be enhanced by the addition of copper(I) salts, particularly when using sterically hindered reagents. masterorganicchemistry.com

Table 3: Grignard Reaction with Nitriles

| Step | Reagent | Intermediate/Product | Purpose |

|---|---|---|---|

| 1 | Grignard Reagent (R-MgX) | Iminomagnesium salt | C-C bond formation. masterorganicchemistry.com |

Reactivity of the Piperidine (B6355638) Ring System and its Substituents

The piperidine ring and its substituents, the N-Boc group and the C4-tert-butyl ester, also possess distinct reactivities that can be exploited for further molecular elaboration.

Substitution Reactions on the tert-Butyl Group

The tert-butyl group is primarily associated with the ester at the C-4 position and the Boc protecting group on the nitrogen. The tert-butyl group itself is sterically bulky and lacks alpha-hydrogens, making it generally unreactive. wikipedia.org However, the ester and carbamate (B1207046) linkages to which it is attached are susceptible to cleavage under specific conditions, which constitutes a form of substitution reaction at the carbonyl carbon.

Cleavage of the tert-butyl ester is most commonly achieved under acidic conditions. wikipedia.org Reagents such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), are effective for this deprotection. wikipedia.orgthermofisher.com The mechanism involves protonation of the ester oxygen followed by the loss of the stable tert-butyl cation, which is then quenched to form isobutylene (B52900). Similarly, the N-Boc group is also readily removed under these acidic conditions. researchgate.net Selective cleavage of the tert-butyl ester in the presence of other acid-sensitive groups can be challenging, but methods using reagents like silica (B1680970) gel in refluxing toluene (B28343) have been reported for the selective deprotection of t-butyl esters over t-butyl ethers. researchgate.net

Table 4: Common Reagents for tert-Butyl Ester Cleavage

| Reagent | Typical Conditions | Notes |

|---|---|---|

| Trifluoroacetic Acid (TFA) | DCM solvent, room temperature | Common and effective; also cleaves N-Boc groups. wikipedia.org |

| 4 N HCl in Dioxane | Room temperature | Strong acid conditions. wikipedia.org |

Alkylation and Further Functionalization of the Piperidine Core

The piperidine ring itself can be a target for functionalization. The presence of the Boc protecting group influences the reactivity of the ring. Direct C-H functionalization of N-Boc-piperidine has been achieved using rhodium-catalyzed reactions. nih.govresearchgate.net The site of functionalization (e.g., at the C-2, C-3, or C-4 position) can be controlled by the choice of the rhodium catalyst and the specific protecting group on the nitrogen. nih.govresearchgate.net For instance, certain dirhodium catalysts can direct the insertion of a carbene into the C-H bond at the C-2 position, which is electronically activated by the adjacent nitrogen atom. nih.gov

After the removal of the Boc group to reveal the secondary amine, the piperidine nitrogen can be readily alkylated or acylated. N-alkylation can be performed using various alkyl halides in the presence of a base. This is a key step in the synthesis of many pharmacologically active compounds, such as fentanyl and its analogues, which are derived from a related N-Boc-4-anilinopiperidine intermediate. wikipedia.org

Furthermore, the piperidine ring can undergo oxidation. For example, oxidation of N-substituted piperidines with reagents like mercuric acetate-EDTA can lead to the formation of lactams (cyclic amides) or iminium ions, which can be trapped by nucleophiles for further functionalization. researchgate.netresearchgate.net

Table 5: Methods for Piperidine Core Functionalization

| Reaction Type | Reagents/Catalyst | Position | Notes |

|---|---|---|---|

| C-H Functionalization | Dirhodium catalysts | C-2, C-4 | Site-selectivity depends on catalyst and protecting group. nih.govresearchgate.net |

| N-Alkylation | Alkyl halide, base | Nitrogen | Requires prior removal of the Boc group. wikipedia.org |

Deprotection Strategies for the tert-Butyl Carboxylate Group

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability under many reaction conditions and its susceptibility to removal under specific acidic conditions. prepchem.com

The removal of the Boc protecting group is most commonly achieved using strong acids, such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM). mdpi.com The mechanism is a well-established, multi-step process driven by the formation of a stable carbocation.

The process begins with the protonation of the carbonyl oxygen of the Boc group by the acid. prepchem.com This initial step activates the group, making the carbonyl carbon more electrophilic. Subsequently, the molecule undergoes a unimolecular decomposition. The C-O bond cleaves, leading to the formation of a highly stable tertiary carbocation (the tert-butyl cation) and a carbamic acid intermediate. nih.gov This carbamic acid is inherently unstable and rapidly decarboxylates, releasing carbon dioxide gas and yielding the deprotected primary or secondary amine. prepchem.comnih.gov In the acidic medium, the newly formed amine is protonated, typically resulting in the formation of an ammonium salt, such as a TFA salt. nih.gov

The stability of the tert-butyl cation is a critical thermodynamic driving force for this reaction. This cation can then be neutralized in several ways, such as by reacting with a scavenger, deprotonating to form isobutylene gas, or polymerizing. nih.gov

Table 1: Mechanistic Steps of Acid-Catalyzed Boc Deprotection

| Step | Description | Key Intermediates/Products |

|---|---|---|

| 1. Protonation | The carbonyl oxygen of the Boc group is protonated by a strong acid (e.g., TFA). | Protonated carbamate |

| 2. Cleavage | The C-O bond breaks, leading to the loss of a stable tert-butyl cation. | tert-Butyl cation, Carbamic acid |

| 3. Decarboxylation | The unstable carbamic acid spontaneously loses carbon dioxide (CO2). | Free amine, Carbon dioxide |

| 4. Protonation | The liberated amine is protonated by the excess acid in the medium. | Ammonium salt (e.g., amine-TFA salt) |

Mechanistic Investigations of Key Transformations in Complex Molecule Assembly

While the 2-cyanopiperidine (B128535) scaffold is a valuable structural motif in medicinal chemistry, detailed mechanistic investigations focusing specifically on the use of "this compound" as a building block in the assembly of complex molecules are not widely documented in a reviewable format in scientific literature.

Research on related piperidine derivatives highlights a variety of transformations. For instance, studies on tert-butyl 4-cyanopiperidine-1-carboxylate show its use as a reactant for synthesizing protein kinase B inhibitors and GlyT1 inhibitors. chemicalbook.com General synthetic methods for piperidine rings, such as iridium-catalyzed annulation or radical-mediated cyclizations, involve complex mechanistic pathways, but these typically construct the ring system itself rather than detailing transformations of a pre-existing, substituted piperidine like the specific title compound. nih.gov The enantioselective cyanidation of fluorosubstituted amines followed by cyclization with DIBAL-H to form chiral piperidines represents another advanced strategy in this chemical space. nih.gov

Synthetic Utility in Advanced Organic Chemistry

Role as Building Blocks for Complex Molecular Architectures

The piperidine (B6355638) ring is a prevalent scaffold in numerous natural products and pharmaceutically active compounds. wikipedia.org Tert-butyl 2-cyanopiperidine-4-carboxylate serves as a highly functionalized building block, providing a pre-formed six-membered ring that can be elaborated into more complex molecular frameworks. Its utility stems from the orthogonal reactivity of its functional groups. The cyano group can be transformed into amines, amides, carboxylic acids, or even other heterocyclic rings, while the ester at the 4-position offers another site for modification. This dual functionality allows chemists to build intricate structures, such as substituted piperidine alkaloids or novel drug candidates, by sequentially or selectively reacting at these positions.

Precursors in Multistep Organic Syntheses

The true value of this compound is realized in its role as a precursor in multistep synthetic sequences. The cyano group, in particular, is a linchpin for a variety of important transformations.

The cyano group at the C-2 position can be readily reduced to a primary aminomethyl group (-CH₂NH₂). This transformation is a key step in the synthesis of 2-(aminomethyl)piperidine (B33004) derivatives, which are important structural motifs in medicinal chemistry. The reduction can be achieved using various reducing agents, with lithium aluminum hydride (LiAlH₄) being a common choice.

An example of this strategy was demonstrated in the asymmetric synthesis of 2-(1-aminoalkyl)piperidines starting from a related 2-cyanopiperidine (B128535) derivative. nih.gov The reduction of the nitrile to the corresponding amine proceeded efficiently, providing the foundational diamine structure for further elaboration. nih.gov This reaction highlights how the 2-cyano functionality is a direct precursor to the 2-aminomethyl scaffold.

| Precursor | Reagent | Product | Description |

|---|---|---|---|

| (-)-2-cyano-6-phenyloxazolopiperidine | LiAlH₄ | (2S)-2-(Aminomethyl)piperidine derivative | Reduction of the cyano group to form the primary amine. |

The cyano group is a synthetic equivalent of a carboxylic acid through hydrolysis. Under acidic or basic conditions, the nitrile in this compound can be converted to a carboxylic acid group at the 2-position, yielding a piperidine-2,4-dicarboxylic acid derivative. These dicarboxylic acids are valuable intermediates for synthesizing conformationally constrained peptides or complex natural products. The synthesis of (S)-2-piperidinecarboxylic acid, an important chiral intermediate for many drugs, underscores the value of this structural class. google.com While various routes exist for its preparation, the hydrolysis of a 2-cyanopiperidine precursor represents a direct synthetic pathway. google.com

Bipiperidine structures, which consist of two connected piperidine rings, are found in a number of alkaloids and are of interest in medicinal chemistry. While less common, the functional handles on this compound could theoretically be used in coupling reactions to form such scaffolds. For instance, the cyano group could be transformed into a nucleophile or electrophile to facilitate a carbon-carbon bond-forming reaction with another piperidine unit. However, specific literature examples detailing the use of this exact precursor for bipiperidine synthesis are not widely reported.

The cyano group is a versatile synthon for constructing other heterocyclic systems. tubitak.gov.trchemrxiv.org One of the most significant applications is the synthesis of triazoles, a class of heterocycles with a broad range of pharmacological activities, including anticancer and antimicrobial properties. nih.govnih.gov Nitriles can react with hydrazides under specific conditions to form 1,2,4-triazoles. This transformation involves the initial formation of an amidrazone intermediate from the reaction of the nitrile with hydrazine, followed by cyclization with a one-carbon component. The reaction of nitriles with various reagents can lead to a wide array of heterocyclic structures, making this compound a gateway to novel piperidine-fused or piperidine-substituted heterocycles. tubitak.gov.tr

| Reactant 1 | Reactant 2 | Product | General Conditions |

|---|---|---|---|

| Organic Nitrile (R-C≡N) | Hydrazide (R'-C(=O)NHNH₂) | 3,5-Disubstituted-1,2,4-triazole | Heating, often with a catalyst or in a suitable solvent like DMF. nih.gov |

Applications as Chiral Auxiliaries in Asymmetric Synthesis

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com Once it has served its purpose, the auxiliary is removed, having imparted its chirality to the product molecule. youtube.com

This compound possesses a chiral center at the C-2 position (and another at C-4, leading to diastereomers). If this compound is resolved into its individual enantiomers, such as (2S,4R)-tert-butyl 2-cyanopiperidine-4-carboxylate or (2R,4S)-tert-butyl 2-cyanopiperidine-4-carboxylate, it has the potential to be used as a chiral auxiliary. The fixed stereochemistry of the piperidine ring can direct the approach of reagents to a prochiral center elsewhere on the molecule, leading to the formation of one stereoisomer in preference to another. nih.govyoutube.com The existence of enantiomerically pure forms, like (S)-tert-Butyl 2-cyanopyrrolidine-1-carboxylate (a close analog), confirms the availability of such chiral building blocks for synthesis. bldpharm.com Although specific, widely-published examples of this compound being used as a removable chiral auxiliary are limited, its inherent and stable chirality makes it a candidate for such applications in developing stereoselective synthetic methodologies.

Contribution to Medicinal Chemistry Scaffold Synthesis

Development of Key Pharmaceutical Intermediates

The 2-cyanopiperidine scaffold, and its closely related analog, 2-cyanopyrrolidine, are critical intermediates in the synthesis of a major class of antidiabetic drugs known as dipeptidyl peptidase-IV (DPP-IV) inhibitors. nih.govnih.govresearchgate.net DPP-IV is a serine protease that deactivates incretin (B1656795) hormones, which are crucial for regulating blood glucose levels. researchgate.netepa.gov Inhibitors of this enzyme prolong the action of incretins, providing an effective treatment for type 2 diabetes. dovepress.com

In these inhibitors, the 2-cyano group acts as a "warhead." It forms a reversible covalent bond with a key serine residue in the active site of the DPP-IV enzyme, leading to potent inhibition. The piperidine or pyrrolidine (B122466) ring serves as a scaffold to correctly orient the cyano group and to position other substituents that interact with adjacent binding pockets of the enzyme, thereby increasing affinity and selectivity.

The synthesis of these drugs often involves the coupling of a protected 2-cyanopiperidine or 2-cyanopyrrolidine intermediate with another complex molecular fragment. For instance, the synthesis of Alogliptin, a potent DPP-IV inhibitor, involves the condensation of a 3-aminopiperidine derivative with a substituted pyrimidinedione moiety. beilstein-journals.org Research into novel analogs has explored the synthesis of aminopiperidine intermediates where the piperidine ring itself is constructed through multi-step sequences, demonstrating the modularity of this synthetic approach. beilstein-journals.org

Table 1: Prominent DPP-IV Inhibitors and their Core Heterocyclic Scaffolds

| Drug Name | Core Scaffold | Status |

|---|---|---|

| Vildagliptin | 2-Cyanopyrrolidine | Marketed nih.govnih.gov |

| Saxagliptin | 2-Cyanopyrrolidine | Marketed nih.govnih.gov |

| Alogliptin | 3-Aminopiperidine | Marketed dovepress.combeilstein-journals.org |

This table highlights the importance of cyanated small-ring heterocycles as key intermediates in modern antidiabetic therapies.

The isomer, tert-butyl 4-cyanopiperidine-1-carboxylate, is also a significant pharmaceutical intermediate, used in the synthesis of protein kinase B inhibitors, GlyT1 inhibitors, and as a reactant for creating aminomethylated fluoropiperidines. chemicalbook.com It is also a precursor to 1-Boc-4-AP, an intermediate in the manufacture of fentanyl and its derivatives. wikipedia.org

Design and Synthesis of Ligands for Biochemical Assays

The design and synthesis of libraries of related compounds are fundamental to understanding structure-activity relationships (SAR) and for optimizing lead compounds in drug discovery. The 2-cyanopiperidine scaffold is an excellent platform for such studies. The synthesis of various ligands based on this core allows researchers to probe the binding requirements of a biological target, such as the DPP-IV enzyme.

Research in this area has led to the development of numerous DPP-IV inhibitors beyond those that have reached the market. nih.gov These studies involve the synthesis of ligands where substituents on the piperidine nitrogen and other positions are systematically varied. For example, different amino acid side chains or other functional groups are attached to the nitrogen of the 2-cyanopyrrolidine ring to explore their interaction with the S2 subsite of the DPP-IV enzyme. The resulting compounds are then tested in biochemical assays to determine their inhibitory concentration (IC50), providing critical data for drug design. nih.gov

The synthesis of these assay ligands often begins with a protected core intermediate, such as tert-butyl 2-cyanopiperidine-1-carboxylate. The Boc protecting group can be readily removed under acidic conditions, allowing for the attachment of various side chains to the piperidine nitrogen. This modular approach facilitates the rapid generation of a diverse set of ligands for biological evaluation. nih.gov The synthesis of mixed-ligand complexes for applications like anticancer assays also demonstrates the broad utility of creating varied ligand structures for testing. nih.gov

Exploration of Compounds for Receptor Modulation Studies (e.g., GPR119 agonists)

G protein-coupled receptor 119 (GPR119) is recognized as a promising target for treating type 2 diabetes and obesity, as its activation leads to the release of insulin (B600854) and incretin hormones like GLP-1. nih.govnih.govresearchgate.net Consequently, there is significant research into the discovery of small-molecule GPR119 agonists.

This research has explored a variety of heterocyclic scaffolds. Studies have shown that piperidine and piperazine (B1678402) derivatives can be effective GPR119 agonists. semanticscholar.org For example, a series of 1,2,3-triazolo piperidine carboxylate derivatives were synthesized and found to have potent GPR119 agonist activity. nih.gov However, based on available scientific literature, the specific This compound scaffold has not been prominently featured in the exploration of GPR119 agonists. The focus has largely been on different substitution patterns on the piperidine ring, such as those at the 4-position, which are synthetically derived from intermediates like tert-butyl 4-formylpiperidine-1-carboxylate.

Investigations into T-type Ca2+ Channel Inhibition

T-type calcium channels are implicated in a variety of physiological processes, and their inhibition is a therapeutic strategy for certain cardiovascular and neurological disorders. Research into small-molecule blockers of these channels has identified several active structural classes.

While various piperidine derivatives have been investigated for their effects on calcium channels, the primary focus has been on dihydropyridine-type structures (e.g., amlodipine, nifedipine) for L-type channel blockade. nih.gov Some of these have shown activity against other channel subtypes, including N-type channels. nih.gov Other research has identified piperazine derivatives as T-type Ca2+ channel blockers. google.com However, there is no significant evidence in the reviewed literature to suggest that the 2-cyanopiperidine scaffold, or specifically This compound , has been a focus of investigation for T-type Ca2+ channel inhibition. The development of blockers for this channel has centered on other chemotypes, such as pyrimidine (B1678525) derivatives. nih.gov

Advanced Spectroscopic and Structural Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy stands as a cornerstone technique for determining the detailed structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, researchers can deduce the connectivity and spatial arrangement of atoms within a molecule. For tert-butyl 2-cyanopiperidine-4-carboxylate, a combination of ¹H, ¹³C, and, where applicable, ¹⁹F NMR studies provides a complete structural picture.

Proton NMR (¹H NMR) spectroscopy provides critical information about the number of different types of protons, their electronic environments, and their proximity to other protons in the molecule. While specific experimental data for this compound is not widely available in the public domain, a theoretical analysis based on its structure would anticipate distinct signals for the protons of the tert-butyl group and the piperidine (B6355638) ring. The tert-butyl group would exhibit a characteristic singlet, integrating to nine protons. The protons on the piperidine ring would show more complex splitting patterns (multiplets) due to spin-spin coupling with neighboring protons. The chemical shifts of these protons would be influenced by the electron-withdrawing effects of the cyano and carboxylate groups. For comparison, a related isomer, (R)-1-N-Boc-2-cyano-piperidine, shows a complex spectrum for the piperidine protons. drugbank.com

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| C(CH₃)₃ | ~1.4-1.5 | s (singlet) | 9H |

| Piperidine CH₂ | ~1.6-2.2 | m (multiplet) | 6H |

| Piperidine CH (at C2) | ~4.0-4.5 | m (multiplet) | 1H |

Note: This is a predicted data table based on general principles of NMR spectroscopy and data from similar structures. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The carbonyl carbon of the ester and the nitrile carbon would appear at the downfield end of the spectrum. The quaternary carbon and the methyl carbons of the tert-butyl group would have characteristic chemical shifts, as would the individual carbons of the piperidine ring. Although specific data for this compound is scarce, analysis of related structures provides a basis for expected chemical shifts. For instance, various N-tert-butyloxycarbonyl protected amines and piperidine derivatives show characteristic signals for the Boc-protecting group and the heterocyclic ring. rsc.org

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C(CH₃)₃ | ~28 |

| C(CH₃)₃ | ~80 |

| Piperidine CH₂ | ~25-45 |

| Piperidine CH (at C2) | ~45-55 |

| Piperidine CH (at C4) | ~35-45 |

| C=O (Ester) | ~170 |

Note: This is a predicted data table based on general principles of NMR spectroscopy and data from similar structures. Actual experimental values may vary.

Fluorine-19 (¹⁹F) NMR is a powerful tool for characterizing fluorinated molecules due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. cnr.it In the context of this compound, ¹⁹F NMR would be employed to study fluorinated analogs. The introduction of fluorine atoms serves as a sensitive probe for investigating the electronic and conformational properties of the molecule. The chemical shifts in ¹⁹F NMR are highly sensitive to the local electronic environment, providing valuable insights into structure-activity relationships in medicinal chemistry research. For example, studies on aminomethylated 4-fluoropiperidines have utilized ¹⁹F NMR to characterize the fluorinated piperidine ring. rsc.org The synthesis and ¹⁹F NMR analysis of a perfluoro-tert-butoxy tagged L-DOPA analogue also highlight the utility of this technique in complex molecule characterization. cnr.it

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. This is a critical step in confirming the identity of a newly synthesized compound. For this compound (molecular formula C₁₁H₁₈N₂O₂), HRMS would be used to measure the exact mass of the molecular ion, typically as the protonated species [M+H]⁺. The experimentally determined mass would then be compared to the calculated theoretical mass. For instance, the related compound tert-butyl 4-(pyridin-2-ylcarbamoyl)piperidine-1-carboxylate has a calculated [M+H]⁺ of 306.1812 and an observed HRMS value of 306.1809, demonstrating the accuracy of this technique. imperial.ac.uk

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Calculated m/z |

|---|---|

| [M+H]⁺ | 211.1441 |

Note: This is a predicted data table based on the elemental composition C₁₁H₁₈N₂O₂. Actual experimental values would be obtained from HRMS analysis.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group vibrates at a characteristic frequency, resulting in a unique spectral fingerprint.

Nitrile (C≡N) stretch: A sharp, medium-intensity absorption band is expected in the region of 2210-2260 cm⁻¹. The presence of this band is a clear indicator of the cyano group.

Ester Carbonyl (C=O) stretch: A strong, sharp absorption band is anticipated in the range of 1735-1750 cm⁻¹ for the saturated ester carbonyl group of the tert-butyl carboxylate moiety.

Carbamate (B1207046) Carbonyl (C=O) stretch: The N-Boc protecting group will also exhibit a strong carbonyl stretching vibration, typically found in the region of 1680-1700 cm⁻¹.

C-O Stretch: The ester and the tert-butyl group will show C-O stretching vibrations in the fingerprint region, typically between 1000-1300 cm⁻¹.

C-H Stretch: Aliphatic C-H stretching vibrations from the piperidine ring and the tert-butyl group will be observed in the 2850-3000 cm⁻¹ region.

The precise positions of these bands can be influenced by the specific stereochemistry and conformation of the molecule.

Interactive Data Table: Expected Infrared Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Nitrile (C≡N) | 2210 - 2260 | Medium, Sharp |

| Ester Carbonyl (C=O) | 1735 - 1750 | Strong, Sharp |

| Carbamate Carbonyl (C=O) | 1680 - 1700 | Strong, Sharp |

| C-H (Aliphatic) | 2850 - 3000 | Medium to Strong |

| C-O | 1000 - 1300 | Medium to Strong |

Single Crystal X-ray Diffraction Studies for Definitive 3D Structure Confirmation

While spectroscopic methods provide valuable information about functional groups and connectivity, single-crystal X-ray diffraction is the gold standard for the unambiguous determination of a molecule's three-dimensional structure in the solid state. This technique provides precise bond lengths, bond angles, and torsional angles, revealing the exact spatial arrangement of atoms.

To date, no public reports of a single-crystal X-ray diffraction study specifically for this compound have been identified. However, the application of this technique to closely related substituted piperidine derivatives underscores its importance. nih.gov For instance, X-ray diffraction studies on other piperidine systems have been crucial in confirming the chair or boat conformation of the piperidine ring and establishing the relative stereochemistry of substituents. researchgate.net

Should suitable crystals of this compound be obtained, a single-crystal X-ray diffraction analysis would definitively establish:

The relative stereochemistry of the cyano and tert-butyl carboxylate groups (i.e., cis or trans).

The preferred conformation of the piperidine ring (e.g., chair, boat, or twist-boat).

The precise bond lengths and angles , which can offer insights into electronic effects and steric strain within the molecule.

The nature of intermolecular interactions in the crystal lattice, such as hydrogen bonding or van der Waals forces.

Such detailed structural information is invaluable for understanding the molecule's physical properties and its potential interactions with biological targets.

Computational Chemistry and Molecular Modeling Approaches

In the absence of extensive experimental data, computational chemistry and molecular modeling serve as powerful predictive tools to investigate the structural and electronic properties of molecules like this compound.

Density Functional Theory (DFT) Calculations and Electronic Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry to predict molecular geometries, energies, and other electronic properties. For this compound, DFT calculations, often employing functionals like B3LYP with appropriate basis sets (e.g., 6-31G(d,p)), can be used to:

Optimize the molecular geometry: Determine the lowest energy conformation of the molecule.

Calculate electronic properties: Investigate the distribution of electron density, molecular orbital energies (HOMO-LUMO gap), and electrostatic potential. These properties are crucial for understanding the molecule's reactivity.

Predict vibrational frequencies: The calculated IR spectrum can be compared with experimental data to aid in the assignment of vibrational modes. nih.gov

Studies on related piperidine derivatives have demonstrated the utility of DFT in elucidating the relationship between chemical structure and biological activity. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

The piperidine ring is conformationally flexible, and the orientation of its substituents can significantly impact its properties. Conformational analysis aims to identify the stable conformations of a molecule and their relative energies. Molecular Dynamics (MD) simulations provide a time-dependent view of molecular motion, allowing for the exploration of conformational landscapes and the study of dynamic processes.

For this compound, these methods can be employed to:

Explore the conformational space: Identify the most stable chair and boat conformations and the energy barriers between them. The relative populations of different conformers in solution can be estimated.

Study the influence of substituents: Analyze how the cyano and tert-butyl carboxylate groups affect the conformational preference of the piperidine ring.

Simulate behavior in different environments: Investigate the molecule's dynamics in various solvents to understand solvent effects on conformation.

Research on other substituted piperidines has shown that the nature of the substituents can significantly influence the preferred conformation, which in turn affects their biological activity. researchgate.net

Prediction of Spectroscopic Parameters and Reaction Pathways

Computational methods are also valuable for predicting spectroscopic data and exploring potential reaction pathways. For this compound, this includes:

Prediction of NMR spectra: Gauge-Independent Atomic Orbital (GIAO) calculations, a DFT-based method, can predict the ¹H and ¹³C NMR chemical shifts, which can be compared with experimental data to confirm the structure. nih.gov

Elucidation of reaction mechanisms: DFT can be used to model the transition states and intermediates of chemical reactions, providing insights into reaction kinetics and selectivity. This is particularly useful for understanding the synthesis and potential reactivity of the molecule.

Interactive Data Table: Application of Computational Methods to Substituted Piperidines

| Computational Method | Application | Relevant Findings for Piperidine Derivatives |

| Density Functional Theory (DFT) | Geometry optimization, electronic structure analysis, IR and NMR spectra prediction. | Provides insights into stable conformations, reactivity, and aids in the interpretation of experimental spectra. nih.govresearchgate.net |

| Molecular Dynamics (MD) Simulations | Conformational analysis, study of dynamic behavior in solution. | Reveals the flexibility of the piperidine ring and the influence of substituents on conformational equilibria. researchgate.net |

| Gauge-Independent Atomic Orbital (GIAO) | Prediction of NMR chemical shifts. | Accurately predicts ¹H and ¹³C NMR spectra, aiding in structural elucidation. nih.gov |

Emerging Research Trends and Future Directions for Tert Butyl Cyanopiperidine Carboxylate Derivatives

Development of Novel and Greener Cyanation Methodologies

The introduction of a cyano group onto the piperidine (B6355638) ring is a critical step in the synthesis of compounds like tert-butyl 2-cyanopiperidine-4-carboxylate. Traditional methods often rely on the dehydration of a primary amide, such as converting a 2-carbamoylpiperidine derivative into the desired 2-cyanopiperidine (B128535) using reagents like oxalyl chloride in the presence of pyridine. chemicalbook.com While effective, these methods can involve harsh reagents and generate significant waste.

Current research is heavily focused on developing more sustainable and environmentally friendly cyanation techniques. One promising avenue is the adaptation of the Strecker reaction, a classic three-component reaction involving an amine, a carbonyl compound, and a cyanide source. nih.gov Innovations in this area include the use of non-toxic cyanide sources, such as potassium hexacyanoferrate(II) or (III), which mitigate the risks associated with handling hydrogen cyanide or its simple salts. nih.gov Furthermore, catalytic versions of the Strecker reaction, employing catalysts like indium powder in water, offer a green and efficient route to α-aminonitriles, which are precursors to cyanopiperidines. nih.gov

Another emerging green approach is electroreductive cyclization, where an imine and a terminal dihaloalkane can be cyclized electrochemically to form piperidine derivatives. beilstein-journals.org The application of such methods to substrates bearing a carboxylate group could provide a direct and environmentally benign route to the cyanopiperidine carboxylate scaffold.

| Methodology | Reagents/Catalyst | Advantages |

| Traditional Amide Dehydration | Oxalyl chloride, Pyridine | Established, effective for specific precursors |

| Green Strecker Reaction | Non-toxic cyanide sources (e.g., K4[Fe(CN)6]), Indium catalyst in water | Reduced toxicity, environmentally friendly, one-pot synthesis |

| Electroreductive Cyclization | Electrochemical cell, Imine, Dihaloalkane | Avoids chemical oxidants/reductants, potential for high efficiency |

| Catalytic Cyanation | Transition metal catalysts, various cyanide sources | High efficiency, potential for asymmetric synthesis |

Exploration of New Derivatization Pathways and Advanced Functionalization

The this compound scaffold is rich in chemical handles that allow for diverse derivatization pathways. The cyano and ester functionalities, along with the piperidine ring itself, can be selectively modified to generate a wide array of complex molecules.

The cyano group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to a primary amine (aminomethyl group). This amine can then be further functionalized through acylation, alkylation, or sulfonylation. The tert-butyl ester at the C4 position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides, or reduced to a primary alcohol.

Beyond the functional groups, the piperidine ring itself is a target for advanced functionalization. Rhodium-catalyzed C-H functionalization, for instance, allows for the direct introduction of new substituents at specific positions of the N-Boc protected piperidine ring. nih.gov Depending on the catalyst and directing group, it is possible to achieve site-selective functionalization at the C2, C3, or C4 positions, enabling the synthesis of positional analogues of bioactive molecules. nih.gov Photoredox catalysis has also emerged as a powerful tool for the α-amino C–H arylation of highly substituted piperidines. researchgate.net

| Functional Group | Derivatization Reaction | Resulting Functionality | Potential Applications |

| 2-Cyano Group | Reduction (e.g., with H2/catalyst) | Aminomethyl | Introduction of basic side chains, further functionalization |

| Hydrolysis (acidic or basic) | Carboxylic acid or Amide | Altering polarity, peptide coupling | |

| 4-Carboxylate Ester | Hydrolysis (e.g., with TFA) | Carboxylic acid | Amide bond formation, salt formation |

| Reduction (e.g., with LiAlH4) | Hydroxymethyl | Ether or ester formation, introduction of linkers | |

| Piperidine Ring | Rh-catalyzed C-H Functionalization | Arylation, Alkylation | Introduction of diverse substituents for SAR studies |

Integration into Cascade, Domino, and Multicomponent Reactions

Modern organic synthesis emphasizes efficiency and atom economy, principles embodied by cascade, domino, and multicomponent reactions (MCRs). rug.nlbeilstein-journals.org These strategies allow for the construction of complex molecules, such as highly functionalized piperidines, in a single step from simple starting materials.

While this compound is often a product of multi-step synthesis, its structural motifs are accessible through these advanced one-pot methodologies. For example, a multicomponent reaction involving an amine, an aldehyde, and a β-ketoester can be used to generate highly substituted piperidines. ajchem-a.com The integration of a cyanide-containing component into such a reaction could, in principle, lead directly to cyanopiperidine structures.

Cascade reactions, where a single event triggers a series of subsequent transformations, are also powerful tools. For instance, a Pd-catalyzed cascade reaction of tricyclic aziridines has been shown to produce complex tetracyclic amines in a single step. nih.gov The development of new cascade processes that form the piperidine ring while simultaneously installing the cyano and carboxylate functionalities is a significant area of ongoing research. These reactions often proceed with high stereoselectivity, providing a rapid entry to complex, stereochemically defined scaffolds. mdpi.com

Expanding the Scope of Bioactive Scaffold Synthesis and Library Generation

The piperidine ring is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in a wide range of biologically active compounds. researchgate.netajchem-a.com The functional handles on this compound make it an ideal starting point for diversity-oriented synthesis and the generation of compound libraries for high-throughput screening. nih.gov

The orthogonal nature of the cyano and ester groups, along with the N-Boc protecting group, allows for sequential and selective modifications. For example, the Boc group can be removed to allow for N-alkylation or N-arylation. Subsequently, the ester can be hydrolyzed and coupled with a library of amines. Finally, the cyano group can be converted into a tetrazole, another common pharmacophore, or reduced to an amine and acylated. This systematic approach can rapidly generate a large number of structurally diverse compounds from a single, advanced intermediate.

Libraries based on the 2,4-disubstituted piperidine scaffold have been designed to target various biological receptors, including the nociceptin (B549756) receptor, highlighting the therapeutic potential of this structural class. nih.gov The ability to generate stereochemically pure isomers of these scaffolds further expands the accessible chemical space and allows for detailed structure-activity relationship (SAR) studies.

Advanced Strategies for Precise Stereochemical Control in Complex Derivatives

For many bioactive molecules, the specific three-dimensional arrangement of atoms is critical for their function. Consequently, controlling the stereochemistry during the synthesis of substituted piperidines is of utmost importance. The this compound scaffold has two stereocenters (at C2 and C4), meaning it can exist as four possible stereoisomers.

Several advanced strategies have been developed to achieve precise stereochemical control in the synthesis of disubstituted piperidines.

Catalytic Asymmetric Synthesis : This approach uses chiral catalysts to favor the formation of one enantiomer over the other. For example, rhodium-catalyzed asymmetric reductive Heck reactions have been used to create 3-substituted tetrahydropyridines with high enantioselectivity, which can then be reduced to the corresponding piperidines. snnu.edu.cn Similarly, chiral phosphine (B1218219) catalysts have been employed in the enantioselective [4+2] annulation of imines with allenes to produce functionalized piperidines. acs.org

Organocatalysis : Chiral small organic molecules can also be used to catalyze stereoselective reactions. Organocatalytic enantioselective intramolecular aza-Michael reactions have been successfully used in desymmetrization processes to yield enantiomerically enriched 2,5- and 2,6-disubstituted piperidines. rsc.org

Chemo-enzymatic Methods : The combination of chemical synthesis and biocatalysis offers a powerful approach to chiral molecules. Enzyme cascades, for instance, can convert activated pyridines into stereo-defined substituted piperidines. researchgate.net These biocatalytic steps often proceed with exceptional levels of stereoselectivity under mild, environmentally friendly conditions.

These methods allow for the synthesis of specific diastereomers and enantiomers of 2,4-disubstituted piperidines, which is crucial for developing drugs with improved efficacy and reduced side effects.

| Strategy | Catalyst/Reagent | Key Features |

| Catalytic Asymmetric Synthesis | Chiral Rhodium or Phosphine complexes | High enantioselectivity, broad substrate scope |

| Organocatalysis | Chiral amines, thioureas, etc. | Metal-free, environmentally friendly, good to excellent stereocontrol |

| Chemo-enzymatic Synthesis | Enzymes (e.g., oxidases, reductases) | High stereoselectivity, mild reaction conditions, green chemistry |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for tert-butyl 2-cyanopiperidine-4-carboxylate, and what reaction conditions are critical for its formation?

- Methodological Answer : The compound is synthesized via multi-step reactions involving piperidine ring functionalization. A common approach includes:

N-Boc protection : Introducing the tert-butyloxycarbonyl (Boc) group to the piperidine nitrogen under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine in tetrahydrofuran (THF) .

Cyanidation at C2 : Introducing the cyano group via nucleophilic substitution or palladium-catalyzed cyanation, requiring strict temperature control (0–25°C) to minimize side reactions .

Carboxylation at C4 : Esterification or coupling reactions (e.g., using chloroformates) to install the carboxylate group.

- Critical Parameters : Reaction pH, solvent polarity, and catalyst selection (e.g., Pd(PPh₃)₄ for cyanation) significantly impact yield. Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .

Q. How is this compound purified and characterized in academic research?

- Purification :

- Liquid-Liquid Extraction : Separate organic and aqueous phases using dichloromethane/water.

- Column Chromatography : Use silica gel with gradients of ethyl acetate in hexane for intermediates .

- Characterization :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry (e.g., cyano and carboxylate positions) .

- HPLC : Assess purity (>95%) with reverse-phase C18 columns and acetonitrile/water mobile phases .

- X-ray Crystallography : Resolve ambiguities in stereochemistry using SHELX programs (e.g., SHELXL for refinement) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Key Measures :

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis .